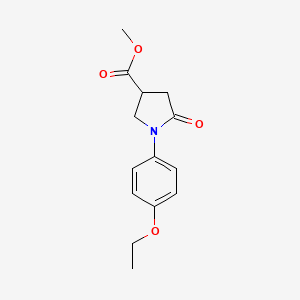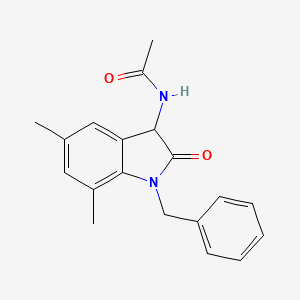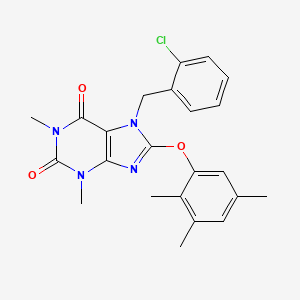
methyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
Descripción general
Descripción
Methyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as MEOP or ethyl pyrrolidine-3-carboxylate, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a member of the pyrrolidine family and is commonly used in the synthesis of various organic compounds. In
Aplicaciones Científicas De Investigación
Methyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of methyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is in the synthesis of organic compounds. methyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is commonly used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of methyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, studies suggest that methyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate may act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This action may lead to an increase in the levels of acetylcholine, which is associated with improved cognitive function.
Biochemical and Physiological Effects:
methyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have several biochemical and physiological effects. Studies have shown that methyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate can increase the levels of acetylcholine in the brain, which is associated with improved cognitive function. Additionally, methyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is its versatility in the synthesis of various organic compounds. methyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of methyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is its potential toxicity. Studies have shown that methyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate can be toxic to certain cell types, and caution should be exercised when handling this compound.
Direcciones Futuras
There are several future directions for research involving methyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential direction is the exploration of methyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate's potential as a treatment for Alzheimer's disease. As methyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to increase the levels of acetylcholine in the brain, it may be beneficial in the treatment of this disease, which is characterized by a decrease in acetylcholine levels. Additionally, methyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate's anti-inflammatory and antioxidant properties may be beneficial in the treatment of other diseases, such as cancer and cardiovascular disease.
Conclusion:
methyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a unique compound that has gained significant attention in the field of scientific research. Its versatility in the synthesis of various organic compounds and potential applications in the treatment of various diseases make it an exciting area of research. While caution should be exercised when handling this compound, the potential benefits of methyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate make it a promising area of research for the future.
Propiedades
IUPAC Name |
methyl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-19-12-6-4-11(5-7-12)15-9-10(8-13(15)16)14(17)18-2/h4-7,10H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPYPZLTMMQZET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B4168461.png)
![2-[(4-phenyl-1,3-thiazol-2-yl)thio]-N-2-pyridinylacetamide](/img/structure/B4168466.png)

![N-(2-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4168475.png)
![3-chloro-4-[2-(4-morpholinyl)-2-oxoethoxy]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4168485.png)
![ethyl 4-({[(4-ethyl-5-{2-[(4-methoxybenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4168493.png)
![N-(4-chlorophenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide](/img/structure/B4168495.png)
![methyl 3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-2-methylbenzoate](/img/structure/B4168507.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4168521.png)
![5-[(4-benzyl-1-piperazinyl)carbonyl]-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B4168532.png)

![N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4168534.png)
![methyl 7-acetyl-8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B4168547.png)
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]benzenesulfonamide](/img/structure/B4168559.png)